5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2N5O/c17-11-4-2-1-3-9(11)8-24-15(20)14(22-23-24)16(25)21-10-5-6-12(18)13(19)7-10/h1-7H,8,20H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHGBOIFTPBKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and 3,4-difluoroaniline.
Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving the starting materials and a suitable reagent, such as sodium azide.
Amidation: The final step involves the amidation of the triazole ring with a carboxylic acid derivative to form the desired compound
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the chlorophenyl group is replaced by other functional groups
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry and Antiparasitic Activity
One of the most significant applications of this compound lies in its potential as an antiparasitic agent against Trypanosoma cruzi, the causative agent of Chagas disease. A study highlighted the optimization of a series of 5-amino-1,2,3-triazole-4-carboxamides, which demonstrated promising results in inhibiting the parasite's growth. The compound showed submicromolar activity (pEC50 > 6) and significant oral bioavailability, making it a candidate for further development in treating Chagas disease .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that derivatives of triazole compounds exhibit potent activity against various cancer cell lines. The structural modifications of the triazole core allow for enhanced interaction with biological targets involved in cancer progression. For instance, studies have shown that certain triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .
Antibacterial Applications
In addition to its antiparasitic and anticancer activities, this compound has been explored for its antibacterial properties. The refinement of the triazole scaffold has led to compounds that can effectively disarm bacterial pathogens by disrupting their metabolic processes. The synthesis methods employed allow for the creation of various analogs that can be screened for enhanced antibacterial activity against resistant strains .
Structural Insights and Synthesis
The synthesis of 5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a [3+2] cycloaddition reaction. This method is advantageous due to its simplicity and efficiency in producing a variety of triazole derivatives with desired biological activities . The crystal structure analysis reveals insights into the compound's stability and interaction with biological targets, which is crucial for understanding its mechanism of action .
Data Tables
Mechanism of Action
The mechanism of action of 5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to the compound’s therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and biological system being studied.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The triazole-carboxamide scaffold is highly modular, allowing for diverse substitutions. Below is a comparative analysis of key analogs:
Pharmacological and Metabolic Comparisons
- However, the 3,4-difluorophenyl carboxamide substitution could mitigate this by improving solubility .
- Metabolic Stability: Unlike CAI, which undergoes rapid phase I metabolism into inactive fragments (e.g., M1, a benzophenone derivative), the target compound’s 3,4-difluorophenyl group likely resists oxidative degradation due to fluorine’s electronegativity and strong C-F bonds .
- Target Affinity : Compounds with electron-withdrawing groups (e.g., trifluoromethoxy in ) show enhanced binding in enzyme inhibition assays. The target’s 3,4-difluorophenyl moiety may similarly optimize interactions with hydrophobic pockets in bacterial SOS response proteins .
Biological Activity
5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various pathogens, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound is characterized by a triazole ring and multiple aromatic substituents, which contribute to its biological properties. The molecular formula is C17H15ClF2N4O, with a molecular weight of approximately 364.78 g/mol.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes in target organisms. The triazole moiety is known for its role in inhibiting fungal cytochrome P450 enzymes, particularly CYP51, which is critical for ergosterol biosynthesis in fungi.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance:
- Antifungal Activity : In vitro studies demonstrated that derivatives of the triazole class show potent antifungal effects against Candida albicans and Aspergillus fumigatus. The minimum effective concentration (MEC) for some derivatives was found to be as low as 0.31 μg/mL .
- Antiparasitic Activity : A study highlighted the efficacy of related triazole compounds against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds showed significant reduction in parasitic load in mouse models .
Cytotoxicity Studies
Cytotoxicity assessments have indicated that while these compounds are effective against pathogens, they also exhibit varying levels of toxicity towards human cell lines. For example, selectivity indices (SI) were calculated to determine the safety profile relative to their antimicrobial efficacy .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the triazole core and the aromatic substituents significantly influence biological activity:
| Modification Type | Effect on Activity |
|---|---|
| Substituent Position | Altered potency against target enzymes |
| Triazole Variants | Loss of activity with imidazole or pyrazole substitutions |
| Peripheral Substituents | Enhanced solubility and stability |
These findings suggest that specific functional groups are crucial for maintaining bioactivity while minimizing toxicity .
Case Study 1: Chagas Disease
A notable study involved the evaluation of 5-amino-1H-triazoles in a murine model of Chagas disease. The compound demonstrated a significant reduction in parasite burden with an effective dose (ED50) showing promising results compared to existing treatments like benznidazole .
Case Study 2: Fungal Infections
In another study assessing antifungal properties, derivatives were tested against clinical isolates of Candida species. The results indicated enhanced activity compared to traditional antifungals like fluconazole, with some analogs achieving complete survival rates in infected mice .
Q & A
Basic Question: What are the recommended synthetic routes for 5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Condensation of substituted aniline derivatives (e.g., 3,4-difluoroaniline) with isocyanides or chloroacetyl chloride to form intermediates .
- Step 2: Cyclization using sodium azide (NaN₃) to construct the triazole ring, often via Huisgen 1,3-dipolar cycloaddition .
- Step 3: Purification via High-Performance Liquid Chromatography (HPLC) to isolate the final product .
Key Reagents and Conditions:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | THF, 0–5°C, chloroacetyl chloride | Intermediate formation |
| 2 | NaN₃, DMF, 60°C | Triazole ring synthesis |
| 3 | HPLC (C18 column, acetonitrile/water gradient) | Purification |
For detailed protocols, refer to analogous triazole-carboxamide syntheses in .
Basic Question: What spectroscopic and crystallographic methods validate the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- X-ray Crystallography:
Example Crystallographic Parameters (Hypothetical):
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | <0.05 |
| Bond Length (C-N) | 1.34 Å |
Advanced Question: How can researchers resolve contradictions in crystallographic data during refinement?
Answer:
Contradictions (e.g., inconsistent bond lengths or thermal parameters) require:
- SHELXL Refinement:
- Cross-Validation:
Common Pitfalls:
- Overfitting data with too many parameters.
- Misinterpretation of disorder; use PART commands in SHELXL to model .
Advanced Question: What experimental design strategies optimize reaction yield and purity?
Answer:
Apply Design of Experiments (DoE) principles:
- Factorial Design: Vary temperature, solvent ratio, and catalyst loading to identify optimal conditions .
- Response Surface Methodology (RSM): Model interactions between variables (e.g., NaN₃ concentration vs. reaction time) .
Example DoE Table for Cyclization Step:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 50°C | 70°C |
| NaN₃ Equiv. | 1.2 | 2.0 |
| Solvent (DMF:H2O) | 9:1 | 7:3 |
Post-optimization, validate via HPLC purity (>98%) and mass spectrometry .
Advanced Question: How can computational methods predict reaction pathways for derivative synthesis?
Answer:
- Quantum Chemical Calculations:
- ICReDD Workflow:
Case Study:
For a fluorophenyl-triazole derivative, DFT predicted a ΔG‡ of 25 kcal/mol for cyclization, aligning with experimental yields of 75% .
Advanced Question: How to address discrepancies in biological activity data across studies?
Answer:
- Standardized Assays:
- Use MIC (Minimum Inhibitory Concentration) for antimicrobial studies with controls (e.g., ciprofloxacin) .
- Dose-Response Curves:
- Fit data to Hill equation to calculate EC50 values.
- Meta-Analysis:
- Compare results across studies using standardized metrics (e.g., pIC50 ± SEM) .
Example Bioactivity Table (Hypothetical):
| Study | Target | EC50 (µM) | Assay Type |
|---|---|---|---|
| A | EGFR | 0.12 | Kinase inhibition |
| B | EGFR | 0.45 | Cell viability |
Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays).
Advanced Question: What strategies improve solubility and bioavailability in derivatives?
Answer:
- Structural Modifications:
- Introduce PEG chains or ionizable groups (e.g., -COOH) at the 4-carboxamide position .
- Co-Crystallization:
Solubility Data (Hypothetical):
| Derivative | LogP | Solubility (mg/mL) |
|---|---|---|
| Parent | 3.2 | 0.05 |
| PEGylated | 1.8 | 1.20 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
